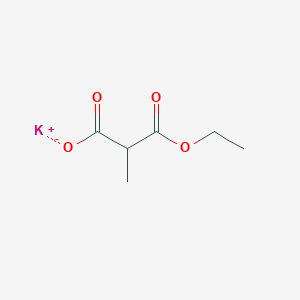

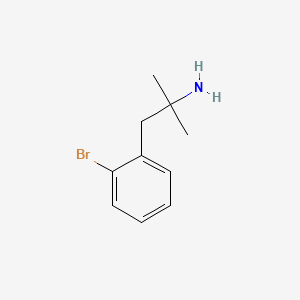

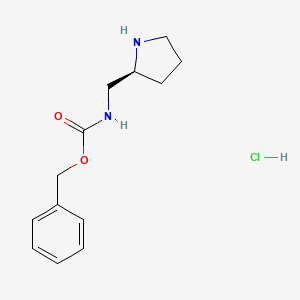

(3-Amino-adamantan-1-yl)-acetic acid

Overview

Description

Scientific Research Applications

Adamantane Derivatives in Neurodegenerative Disease Treatment

Adamantane derivatives, such as amantadine and memantine, have been widely studied for their therapeutic potential in neurodegenerative diseases like Alzheimer's and Parkinson's. These compounds interact with various neurotransmitter systems, showing promise in modulating neurotropic and inflammatory pathways. The pharmacological profile of adamantane-based scaffolds highlights their potential against neurodegenerative conditions, surpassing well-known treatments in some aspects (Dembitsky, Gloriozova, & Poroikov, 2020).

Antimicrobial Properties

Research on adamantane derivatives has also explored their antimicrobial capabilities. For instance, studies on acetic acid and its derivatives, including those related to adamantane structures, have shown effectiveness in microbial inhibition. These properties make adamantane derivatives potential candidates for applications in biopreservation and as additives in food and pharmaceutical formulations to control microbial growth (Reis, Paula, Casarotti, & Penna, 2012).

Biomedical Applications

The structural uniqueness of adamantane and its derivatives lends them to a variety of biomedical applications. Highly branched polymers based on poly(amino acid)s, for example, have been recognized for their potential in drug and gene delivery systems due to their biocompatibility and biodegradability. Adamantane's capability to form branched structures makes it a suitable candidate for developing delivery vehicles for therapeutic agents (Thompson & Scholz, 2021).

Environmental and Industrial Applications

In the environmental and industrial sectors, adamantane derivatives have been examined for their role in water treatment and corrosion inhibition. Their complexing properties with metals can be utilized in the removal of heavy metals from wastewater, showcasing their environmental significance (Kitis, 2004).

Safety and Hazards

Mechanism of Action

Target of Action

Adamantane derivatives are known to have a wide range of applications in medicinal chemistry . For instance, amantadine, an adamantane derivative, has potent anti-Influenza A activity .

Mode of Action

Adamantane derivatives are known for their high reactivity, which offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .

Biochemical Pathways

Adamantane derivatives are known to interact with various biochemical pathways depending on their specific functional groups .

Pharmacokinetics

It’s known that the introduction of an adamantane fragment into the molecules of hypoglycemic ureas, anabolic steroids, and nucleosides has improved their pharmacokinetics, increased lipophilicity, and enhanced stability .

Result of Action

Adamantane derivatives are known to have a wide range of effects depending on their specific functional groups .

Action Environment

The stability and reactivity of adamantane derivatives can be influenced by various factors, including temperature, ph, and the presence of other chemical entities .

properties

IUPAC Name |

2-(3-amino-1-adamantyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c13-12-4-8-1-9(5-12)3-11(2-8,7-12)6-10(14)15/h8-9H,1-7,13H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNPWECOFXFMAHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)N)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001331248 | |

| Record name | 2-(3-amino-1-adamantyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001331248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

23.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24809995 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

(3-Amino-adamantan-1-yl)-acetic acid | |

CAS RN |

103360-61-8 | |

| Record name | 2-(3-amino-1-adamantyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001331248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(2-Naphthylmethyl)-3-oxopiperazin-2-yl]acetic acid](/img/structure/B3075654.png)

![[1-(2,3-Difluorobenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B3075657.png)

![[1-(2-Chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B3075668.png)